3,4,5-trimethyl-1-tosyl-1H-pyrazole

Description

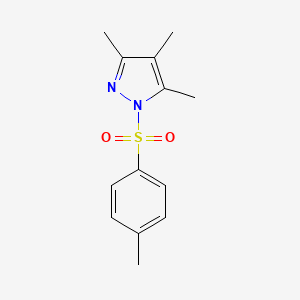

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethyl-1-(4-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-5-7-13(8-6-9)18(16,17)15-12(4)10(2)11(3)14-15/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQFLLFBCHMUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties of 3,4,5 Trimethyl 1 Tosyl 1h Pyrazole

The specific properties of 3,4,5-trimethyl-1-tosyl-1H-pyrazole are detailed below.

| Property | Value |

| Chemical Formula | C₁₃H₁₆N₂O₂S |

| Molecular Weight | 264.34 g/mol |

| Appearance | Solid |

| SMILES | CC1=C(C)N(N=C1C)S(=O)(=O)C2=CC=C(C)C=C2 |

| InChI Key | Information not available in the provided search results. |

Note: The data in this table is based on general chemical principles and information available for similar compounds. Specific experimental data for this compound may vary.

Chemical Reactivity and Transformation Pathways of 3,4,5 Trimethyl 1 Tosyl 1h Pyrazole

Cleavage of the N-Tosyl Group: Detosylation Reactions

The removal of the N-tosyl group, or detosylation, is a crucial transformation that yields the corresponding N-H pyrazole (B372694). This process is often necessary in multi-step syntheses to deprotect the pyrazole nitrogen. The N-tosyl group is known for its stability, but several methods have been developed for its cleavage.

Research indicates that the dissociation of the N-tosyl group can be achieved under various conditions. researchgate.net For instance, some N-tosylpyrazoles can be detosylated in the presence of acetic acid. nih.gov More robust methods involve hydrolysis in concentrated sulfuric acid, which can be accelerated by microwave irradiation, significantly reducing reaction times. sioc-journal.cn Electrochemical methods also present a mild and efficient alternative for cleaving the N-S bond. researchgate.net These techniques often proceed with high selectivity and under neutral conditions, avoiding the harshness of strong acids. researchgate.net

| Method | Reagents/Conditions | Outcome | Reference |

| Acid-Catalyzed | Acetic Acid | Removal of tosyl group to yield 5-aryl-4-iodopyrazoles. nih.gov | nih.gov |

| Strong Acid Hydrolysis | 95%-98% Sulfuric Acid, Microwave Irradiation | Rapid cleavage of N-tosyl group from various compounds. sioc-journal.cn | sioc-journal.cn |

| Electrochemical | Constant current electrolysis, Pt cathode, Mg anode | Efficient and selective deprotection under neutral and mild conditions. researchgate.net | researchgate.net |

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, generally susceptible to electrophilic aromatic substitution (EAS). However, the N-tosyl group is strongly electron-withdrawing, which significantly deactivates the pyrazole ring towards electrophilic attack. In N-unsubstituted pyrazoles, the C4 position is the most nucleophilic and is the typical site for electrophilic substitution. mdpi.com

Nucleophilic Reactivity and Transformations Involving the Pyrazole Core

The electron-withdrawing nature of the N-tosyl group not only deactivates the pyrazole ring towards electrophiles but also activates it towards nucleophiles. Specifically, the C3 and C5 positions become more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com This enhanced electrophilicity is a key feature of the reactivity of N-tosylpyrazoles.

If a suitable leaving group, such as a halogen, is present at the C3 or C5 position, a nucleophilic aromatic substitution (SNAr) reaction can occur. This allows for the introduction of a variety of nucleophiles onto the pyrazole ring. Furthermore, α,β-unsaturated carbonyl compounds can react with tosylhydrazine to form pyrazoles where the tosyl group acts as a leaving group under basic conditions, which can then be functionalized via nucleophilic substitution. beilstein-journals.org

Metalation and Regiospecific Lithiation Strategies for Advanced Functionalization

Regiospecific metalation, particularly lithiation, followed by quenching with an electrophile, is a powerful tool for the functionalization of aromatic heterocycles. The N-tosyl group can serve as a directed metalation group (DMG), influencing the site of deprotonation. acs.org However, in the case of 3,4,5-trimethyl-1-tosyl-1H-pyrazole, direct deprotonation of the pyrazole ring is blocked by the methyl groups at C3, C4, and C5.

An alternative pathway for functionalization involves the lithiation of one of the methyl groups. The C5-methyl group is a potential site for lithiation (α-lithiation) using a strong base like n-butyllithium, as the resulting carbanion is stabilized by the adjacent nitrogen and the electron-withdrawing tosyl group. researchgate.net The resulting lithiated intermediate can then react with a wide range of electrophiles to introduce new functional groups at the C5-methyl position.

Another powerful strategy is halogen-metal exchange. A pre-halogenated pyrazole can be treated with an organolithium reagent to regioselectively generate a lithiated pyrazole, which can then be functionalized. For example, 3,4,5-tribromo-1-vinylpyrazole undergoes regioselective bromine-lithium exchange at the 5-position. researchgate.net This approach allows for precise control over the position of functionalization.

| Electrophile | Functional Group Introduced |

| Alkyl halides (R-X) | Alkyl group (-R) |

| Aldehydes/Ketones (RCHO/R₂CO) | Hydroxyalkyl group (-CH(OH)R / -C(OH)R₂) |

| Carbon dioxide (CO₂) | Carboxylic acid group (-COOH) |

| Disulfides (RSSR) | Thioether group (-SR) |

| Silyl halides (R₃SiCl) | Silyl group (-SiR₃) |

Carbon-Carbon Bond Formation via Derivatization of Halogenated N-Tosylpyrazoles

Palladium-catalyzed cross-coupling reactions are fundamental methods for forming carbon-carbon bonds in modern organic synthesis. sigmaaldrich.comorganic-chemistry.org A common strategy involves the coupling of a halo-aromatic compound with an organometallic reagent. For this compound, this requires an initial halogenation step.

A key precursor, a 4-iodo-1-tosylpyrazole, can be synthesized through the iodocyclization of N-propargyl-N′-tosylhydrazines using molecular iodine. nih.govorganic-chemistry.org This provides a halogenated pyrazole with the halogen at a defined position.

This halo-tosylpyrazole can then be used in various cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organic halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base, is particularly versatile. iitk.ac.inlibretexts.org This reaction allows for the formation of a C-C bond at the C4 position of the pyrazole ring, enabling the synthesis of a wide array of 4-aryl or 4-alkyl pyrazole derivatives. rsc.orgmdpi.com

| Reaction | Coupling Partner | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid (RB(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Pyrazole-C₄-Aryl/Alkyl |

| Heck Coupling | Alkene | Pd Catalyst, Base | Pyrazole-C₄-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Pyrazole-C₄-Alkynyl |

Ring-Opening and Rearrangement Reactions of the Pyrazole Moiety

The aromatic pyrazole ring is generally stable under most reaction conditions. However, under specific circumstances, ring-opening or rearrangement reactions can occur. While such reactions are not common for stable aromatic systems like this compound, related, less stable structures such as N-tosylpyrazolines (the di-hydro derivatives) are known to undergo ring-opening. acs.org The generation of highly reactive intermediates, such as iminyl radicals, can also lead to ring-opening pathways for N-heterocycles. researchgate.net Rearrangement reactions typically involve the migration of an atom or group within the molecule to form a structural isomer, often driven by the formation of a more stable product. wiley-vch.de For the specific title compound, these transformations would require high-energy conditions or specifically designed precursors and are not considered typical reactivity pathways.

Advanced Spectroscopic and Structural Elucidation Studies of 3,4,5 Trimethyl 1 Tosyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of 3,4,5-trimethyl-1-tosyl-1H-pyrazole, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provides a precise map of the proton environments within the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each proton.

The tosyl group presents a characteristic AA'BB' system in the aromatic region of the spectrum. Two distinct doublet signals are observed, corresponding to the ortho- and meta-protons relative to the sulfonyl group. A sharp singlet in the upfield region corresponds to the methyl protons of the tosyl group.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.80 | Doublet (d) | 2H | 8.0 | Protons ortho to SO₂ on tosyl ring |

| 7.28 | Doublet (d) | 2H | 8.0 | Protons meta to SO₂ on tosyl ring |

| 2.39 | Singlet (s) | 6H | N/A | C5-CH₃ on pyrazole (B372694) ring and CH₃ on tosyl ring |

| 2.14 | Singlet (s) | 3H | N/A | C3-CH₃ on pyrazole ring |

| 1.83 | Singlet (s) | 3H | N/A | C4-CH₃ on pyrazole ring |

*Note: In some spectra, the singlet at δ 2.39 ppm integrating to 6H represents the coincidental overlap of the C5-methyl protons and the tosyl methyl protons. rsc.org Slight variations in chemical shifts can be observed depending on the spectrometer's field strength. rsc.org

¹³C NMR Spectral Analysis and Carbon Framework Characterization

Complementing the proton data, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single resonance line, allowing for a complete carbon count and characterization of the carbon framework.

The spectrum for this compound shows distinct signals for the carbons of the pyrazole ring, the three methyl groups attached to it, the aromatic carbons of the tosyl group, and the tosyl methyl carbon. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are indicative of their position within the substituted heterocyclic system. The quaternary carbons of the tosyl group appear at different chemical shifts, reflecting their substitution pattern. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 153.69 | C5 (pyrazole ring) |

| 144.86 | C-SO₂ (tosyl ring) |

| 139.60 | C3 (pyrazole ring) |

| 135.62 | C-CH₃ (tosyl ring) |

| 129.82 | CH (tosyl ring) |

| 127.50 | CH (tosyl ring) |

| 117.20 | C4 (pyrazole ring) |

| 21.65 | CH₃ (tosyl group) |

| 12.44 | CH₃ (on pyrazole ring) |

| 11.33 | CH₃ (on pyrazole ring) |

| 8.02 | CH₃ (on pyrazole ring) |

X-ray Crystallography for Solid-State Structure Determination

However, based on a comprehensive review of available scientific literature, a single-crystal X-ray diffraction study for the specific compound this compound has not been reported. While crystallographic data exists for structurally related compounds, such as the dihydro- derivative 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole, this information cannot be extrapolated to the aromatic title compound due to significant differences in ring structure and conformation. as-proceeding.comas-proceeding.com

Analysis of Crystal Packing and Intermolecular Interactions

Without experimental crystal structure data for this compound, a definitive analysis of its crystal packing and the specific intermolecular interactions that govern its solid-state architecture is not possible. Such an analysis would typically identify and characterize non-covalent forces like hydrogen bonds, π–π stacking, or van der Waals interactions, which are crucial for understanding the material's physical properties.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps close contacts between neighboring molecules, providing a detailed fingerprint of the interactions driving crystal packing. This analysis is contingent upon the availability of high-quality single-crystal X-ray diffraction data. As this data has not been found for this compound, a Hirshfeld surface analysis cannot be performed. as-proceeding.comas-proceeding.com

Other Spectroscopic Techniques for Comprehensive Molecular Characterization

Beyond the foundational insights provided by NMR and infrared spectroscopy, a more complete structural and electronic understanding of this compound is achieved through a combination of other advanced spectroscopic methods. Techniques such as mass spectrometry offer definitive confirmation of molecular weight and provide crucial information regarding the compound's fragmentation pathways, while UV-Visible spectroscopy sheds light on its electronic properties.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a vital tool for determining the molecular weight and fragmentation pattern of this compound. Analysis of the compound reveals key details about its stability and the relative strengths of its chemical bonds under ionization conditions. sigmaaldrich.com

In a representative analysis, the mass spectrum of this compound was recorded. sigmaaldrich.com The data confirmed the compound's molecular weight and identified its principal fragmentation ions.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

|---|---|---|

| 264.1 | Not explicitly reported, but expected to be low | [M]⁺ (Molecular Ion) |

| 250.1 | 1 | [M - CH₂]⁺ or other minor fragment |

| 186.2 | 100 | Base Peak |

Detailed Research Findings:

The molecular ion peak, [M]⁺, corresponding to the exact mass of the C₁₃H₁₆N₂O₂S molecule, is observed at m/z 264.1. The fragmentation data provides significant structural information. A peak is noted at m/z 250.1, with a very low relative intensity of 1%. sigmaaldrich.com

The most prominent feature of the spectrum is the base peak at an m/z of 186.2, which has a relative intensity of 100%. sigmaaldrich.com This highly stable fragment is likely formed by a characteristic cleavage of the tosyl group. The fragmentation likely proceeds via two main pathways:

Cleavage of the Sulfonyl-Nitrogen (S-N) bond: The bond between the sulfur atom of the tosyl group and the nitrogen atom of the pyrazole ring can cleave, leading to the formation of the tosyl radical (•SO₂C₇H₇) and the trimethylpyrazole cation.

Rearrangement and Cleavage: A common fragmentation pattern for tosylated compounds involves the cleavage of the sulfur-carbon (S-C) bond of the toluene (B28343) group, often leading to the tropylium (B1234903) cation [C₇H₇]⁺ at m/z 91. Another significant fragment corresponds to the loss of the entire tosyl group, which would result in the [M - 155]⁺ ion, the protonated 3,4,5-trimethylpyrazole, at m/z 109.

The observed base peak at m/z 186.2 is particularly noteworthy. While not immediately corresponding to a simple cleavage, it suggests a more complex rearrangement process occurring after ionization.

For comparison, analysis of a related compound, 4-chloro-3,5-dimethyl-1-tosyl-1H-pyrazole, shows a molecular ion at m/z 284 and a base peak at m/z 91, corresponding to the tropylium cation, which is a very stable aromatic species. rsc.org This highlights how small structural changes can significantly alter the fragmentation pathways.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. For this compound, the spectrum is expected to be a composite of the absorptions from the two main chromophores: the p-toluenesulfonyl (tosyl) group and the substituted pyrazole ring.

While specific experimental λmax values for this compound are not widely published, the expected absorption characteristics can be inferred from related structures.

Pyrazole Ring: The parent pyrazole molecule exhibits a maximal UV absorption cross-section at approximately 203 nm, which is attributed to a π → π* transition. rsc.org

Tosyl Group: The p-toluenesulfonyl group, containing a benzene (B151609) ring, typically shows characteristic absorptions around 220-230 nm and a weaker, fine-structured band near 260-270 nm, corresponding to π → π* transitions within the aromatic ring.

The conjugation of the tosyl group with the pyrazole ring through the nitrogen atom is expected to cause a bathochromic (red) shift in the absorption bands compared to the individual, unconjugated chromophores. Studies on other pyrazole derivatives confirm that electronic transitions are sensitive to substitution on the ring. researchgate.net For instance, the formation of a complex between N-tosylhydrazone anions and a base resulted in a notable bathochromic shift, with absorption tailing into the 400–460 nm visible light region. rsc.org This indicates the electronic sensitivity of the tosyl-nitrogen bond system. Therefore, the UV-Vis spectrum of this compound is predicted to show strong absorptions in the 220-280 nm range.

Computational Chemistry and Mechanistic Investigations of 3,4,5 Trimethyl 1 Tosyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the reactivity of chemical systems. researchgate.net For 3,4,5-trimethyl-1-tosyl-1H-pyrazole, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), can elucidate key electronic properties. researchgate.netmdpi.com These calculations provide optimized molecular geometry and a detailed picture of the electron distribution.

Key parameters derived from DFT that predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. dntb.gov.ua The locations of these frontier orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. dntb.gov.ua These maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). dntb.gov.ua For this compound, the oxygen atoms of the sulfonyl group are expected to be the most electron-rich sites, while regions near the hydrogen atoms of the methyl groups and the tosyl ring are electron-poor. Analysis of the charge distribution reveals that the N-tosyl group acts as a strong electron-withdrawing group, significantly influencing the pyrazole (B372694) ring's electronic character. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following values are representative examples based on typical DFT calculations for similar heterocyclic compounds and are for illustrative purposes.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates significant molecular polarity. |

Elucidation of Mechanistic Pathways in N-Tosylpyrazole Formation and Transformation

The most common synthesis of N-tosylpyrazoles involves the condensation of a 1,3-dicarbonyl compound with p-toluenesulfonylhydrazide (tosylhydrazine). nih.govscielo.br For this compound, the starting 1,3-dicarbonyl would be 3-methyl-2,4-pentanedione (B1204033).

The mechanistic pathway for this formation is generally understood to proceed through two key steps:

Hydrazone Formation: The initial step is the acid-catalyzed condensation of one of the carbonyl groups of the diketone with tosylhydrazine to form a tosylhydrazone intermediate. scielo.br

Cyclization and Dehydration: The remaining carbonyl group then undergoes an intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone, leading to a five-membered heterocyclic intermediate (a pyrazoline derivative). Subsequent elimination of a water molecule yields the aromatic pyrazole ring. scielo.br

Another efficient, one-pot, three-component procedure involves the reaction of aldehydes, tosylhydrazine, and terminal alkynes. organic-chemistry.org This method generates N-tosylhydrazones in situ, which then undergo a cycloaddition with the alkyne to form the pyrazole ring. organic-chemistry.orgekb.eg

N-tosylpyrazoles themselves are stable compounds but can also serve as versatile intermediates in further chemical transformations. researchgate.netthieme-connect.com The tosyl group can function as a protecting group or as an activating group for substitution reactions on the pyrazole ring.

Investigation of Transition States and Reaction Intermediates

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing the structures of transient species like transition states and reaction intermediates. wikipedia.org According to Transition State Theory (TST), a chemical reaction proceeds from reactants to products via a high-energy transition state, which represents a saddle point on the potential energy surface. wikipedia.orgucsb.edu

For the formation of this compound from 3-methyl-2,4-pentanedione and tosylhydrazine, computational studies can model the entire reaction coordinate. The primary reaction intermediate is the tosylhydrazone. scielo.br The key transition state (TS) would be associated with the rate-determining step, which is typically the intramolecular cyclization. This TS features a partially formed N-C bond and significant ring strain as the linear hydrazone contorts to form the five-membered ring.

Computational techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state structure indeed connects the reactant (tosylhydrazone) and the product (the dihydropyrazole intermediate before dehydration). researchgate.net The calculated energy barrier (the difference in energy between the reactant and the transition state) can be used to predict the reaction rate. ucsb.edu

Table 2: Key Species in the Formation of this compound

| Species | Type | Description |

| 3-methyl-2,4-pentanedione + tosylhydrazine | Reactants | Starting materials for the condensation reaction. |

| Tosylhydrazone of 3-methyl-2,4-pentanedione | Intermediate | Formed by the initial condensation of one carbonyl group. scielo.br |

| Cyclization Transition State | Transition State | High-energy structure corresponding to the ring-closing step. |

| 5-hydroxy-3,4,5-trimethyl-1-tosyl-4,5-dihydropyrazole | Intermediate | The cyclic intermediate formed after cyclization, prior to water elimination. |

| Dehydration Transition State | Transition State | High-energy structure corresponding to the elimination of water. |

| This compound + H₂O | Products | The final aromatic product and water. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations can be used to explore the conformational landscape of this compound and its interactions with its environment.

Conformational Analysis: The molecule is not entirely rigid and possesses several rotatable bonds, leading to different conformers. The most significant conformational flexibility arises from rotation around the N1-S bond and the S-C(tosyl) bond. The relative orientation of the tosyl group with respect to the pyrazole ring is a key conformational feature. A potential energy surface can be mapped by systematically rotating these dihedral angles to identify low-energy, stable conformers. conicet.gov.ar The bulky methyl groups on the pyrazole ring and the tosyl group create steric hindrance that will favor specific conformations.

Intermolecular Interactions: In condensed phases, this compound will engage in various intermolecular interactions. MD simulations can model these interactions in detail. Although the molecule lacks classic hydrogen bond donors like N-H or O-H groups, it can participate in weaker interactions. researchgate.net These include:

Weak Hydrogen Bonds: The electron-rich oxygen atoms of the sulfonyl group can act as acceptors for weak C-H···O hydrogen bonds from neighboring molecules or solvents.

π-π Stacking: The aromatic pyrazole and p-tolyl rings can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice. mdpi.com

The study of intermolecular interactions helps in understanding crystal packing, solubility, and other macroscopic properties. mdpi.comnih.gov

Table 3: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C5-N1-S-O1 | Defines the orientation of the sulfonyl group relative to the pyrazole ring. |

| τ2 | N1-S-C(tosyl)-C(ortho) | Defines the rotation of the tolyl group around the S-C bond. |

Quantum Chemical Studies on the Intrinsic Reactivity of the Pyrazole Core

The pyrazole ring is an aromatic heterocycle with distinct electronic features that govern its intrinsic reactivity. mdpi.com It contains two adjacent nitrogen atoms: one is a pyrrole-like nitrogen (N1 in the substituted pyrazole), which is sp²-hybridized and contributes its lone pair to the aromatic sextet, making it non-basic. researchgate.net The other is a pyridine-like nitrogen (N2), which is also sp²-hybridized but whose lone pair resides in an orbital in the plane of the ring, making it basic and available for coordination. researchgate.net

Quantum chemical studies on the parent pyrazole show a specific pattern of reactivity:

Electrophilic Attack: The C4 position is the most electron-rich carbon and is the preferred site for electrophilic substitution. researchgate.netijraset.com

Nucleophilic Attack: The C3 and C5 positions are more electron-deficient due to the electronegativity of the adjacent nitrogen atoms and are thus more susceptible to nucleophilic attack. researchgate.net

Deprotonation/Alkylation: The pyrrole-like N-H proton is acidic and can be readily removed by a base, generating a pyrazolate anion which is highly nucleophilic at both nitrogen atoms. ijraset.com

The substituents on this compound significantly modulate this intrinsic reactivity:

Methyl Groups (C3, C4, C5): As electron-donating groups, the three methyl substituents increase the electron density of the pyrazole ring, enhancing its reactivity towards electrophiles compared to an unsubstituted ring. mdpi.com

Tosyl Group (N1): The p-toluenesulfonyl (tosyl) group is a powerful electron-withdrawing group. Its attachment at the N1 position drastically reduces the basicity and nucleophilicity of the ring nitrogens. It also withdraws electron density from the entire ring system, making the pyrazole core less susceptible to electrophilic attack than an N-alkylated or N-H pyrazole. This deactivation makes reactions like C-H functionalization more challenging. nih.gov

Computational studies can quantify these substituent effects by comparing the calculated charge distributions and frontier orbital energies of the substituted pyrazole with the parent compound. mdpi.com

Applications in Advanced Organic Synthesis and Catalysis Involving 3,4,5 Trimethyl 1 Tosyl 1h Pyrazole

3,4,5-Trimethyl-1-Tosyl-1H-Pyrazole as a Building Block for Complex Organic Architectures

The structure of this compound makes it a versatile synthon. The tosyl group can be cleaved to yield the corresponding N-H pyrazole (B372694), which can then undergo various N-functionalization reactions. Alternatively, the methyl groups or the pyrazole ring itself can be functionalized to build more elaborate molecular frameworks.

The synthesis of functionalized pyrazoles is a significant area of research due to their prevalence in medicinal and materials chemistry. chim.it While direct functionalization of this compound is not extensively documented, the chemistry of related pyrazoles provides a roadmap for its potential transformations. Strategies for introducing functional groups onto the pyrazole core often involve metalation. For instance, lithiation of substituted pyrazoles followed by quenching with an electrophile is a common method to introduce groups such as aldehydes, carboxylic acids, or boronic esters. enamine.net

The tosyl group at the N1 position serves as a robust protecting group but can be removed under specific conditions to liberate the N-H pyrazole. This N-H pyrazole is a key intermediate for further diversification, allowing for the introduction of various substituents at the nitrogen atom, which in turn influences the molecule's electronic and steric properties.

Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of great interest due to their biological activities and electronic properties. chim.it The synthesis of these fused heterocycles typically relies on pyrazole precursors bearing specific functional groups that can participate in cyclization reactions. researchgate.netchemicalpapers.com For example, 5-aminopyrazoles are common starting materials for constructing fused pyridine (B92270) or pyrimidine (B1678525) rings. nih.gov

This compound, in its native form, is not primed for these cyclization reactions. However, it can serve as a precursor to a suitable building block. A synthetic sequence would likely involve:

Detosylation: Removal of the tosyl group to expose the N-H functionality.

Nitration/Reduction: Introduction of a nitro group at a suitable position on the pyrazole ring, followed by reduction to an amino group.

Cyclization: Reaction of the resulting aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone to construct the fused ring system. nih.gov

This multi-step process highlights the role of this compound as a foundational scaffold that can be elaborated into more complex, fused heterocyclic architectures.

Role as a Ligand in Transition Metal Catalysis

Pyrazole derivatives are widely used as ligands in coordination chemistry and homogeneous catalysis due to the ability of the pyridine-like nitrogen atom (N2) to coordinate with metal ions. nih.govnih.gov The substituents on the pyrazole ring play a crucial role in modulating the steric and electronic environment of the resulting metal complex, thereby influencing its catalytic activity.

While the direct use of N-tosylpyrazoles as ligands is less common, the de-tosylated analog, 3,4,5-trimethyl-1H-pyrazole, readily forms complexes with transition metals. Research has shown that this ligand coordinates with copper(II) salts to form distinct structures depending on the counter-ion. nih.gov

With CuCl₂, it forms a 2:1 ligand-to-metal, chloride-bridged dimeric complex, [Cu₂Cl₄(C₆H₁₀N₂)₄]. nih.gov

With Cu(NO₃)₂, it forms a 4:1 ligand-to-metal monomeric complex, Cu(C₆H₁₀N₂)₄(H₂O)₂. nih.gov

In both cases, the copper(II) center adopts a square-pyramidal coordination geometry. nih.gov The trimethylpyrazole ligand coordinates through its N2 atom. The presence of the three methyl groups provides steric bulk that influences the final structure of the complex. nih.gov

The N-tosyl group in this compound would render the ligand aprotic, unlike the N-H pyrazole which can act as a neutral ligand or be deprotonated to form an anionic pyrazolate bridge. mdpi.com This classifies it with other N-substituted pyrazoles, where coordination occurs solely through the N2 nitrogen, limiting its ability to form certain types of bridged multinuclear complexes.

| Parameter | [Cu₂Cl₄(C₆H₁₀N₂)₄] | Cu(C₆H₁₀N₂)₄(H₂O)₂ |

|---|---|---|

| Metal Salt | CuCl₂·2H₂O | Cu(NO₃)₂·2.5H₂O |

| Ligand:Metal Ratio | 2:1 | 4:1 |

| Coordination Geometry | Square-pyramidal | Square-pyramidal |

| Structure Type | Chloride-bridged dimer | Mononuclear complex |

| Key Feature | Pyrazole ligands are cis to each other. | Four pyrazole ligands in the equatorial plane with an axial water molecule. |

Transition metal complexes featuring pyrazole-based ligands are effective catalysts for a variety of organic transformations, including crucial carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions. mdpi.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While specific catalytic applications of complexes derived from this compound are not well-documented, the behavior of related systems suggests high potential.

Metal complexes involving pyrazole ligands have shown activity in reactions such as:

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings often employ N-heterocyclic ligands to stabilize the metal center and facilitate the catalytic cycle.

Oxidation Reactions: Copper-pyrazole complexes are known to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone. bohrium.com

Hydroamination: Iridium complexes with protic pyrazole ligands have been shown to catalyze the hydroamination of alkenes. nih.gov

The electronic properties imparted by the N-tosyl group and the steric hindrance from the three methyl groups would be expected to influence the stability, solubility, and catalytic turnover of a hypothetical metal complex, making this an area ripe for investigation.

Asymmetric catalysis, which enables the selective synthesis of one enantiomer of a chiral molecule, is a critical technology in modern chemistry. nih.gov This is typically achieved by using a chiral ligand to coordinate with a metal center, creating a chiral catalytic environment. universityofgalway.ie

For this compound to be applied in asymmetric catalysis, a source of chirality must be introduced into the ligand structure. Potential strategies include:

Functionalization of a Methyl Group: One of the methyl groups could be derivatized to incorporate a chiral center or a known chiral auxiliary.

Synthesis from a Chiral Precursor: The pyrazole ring itself could be synthesized from chiral starting materials, embedding chirality within the ligand backbone.

While C₂-symmetric ligands have historically dominated the field, nonsymmetrical P,N-ligands and other heterobidentate ligands have proven highly effective. nih.gov A chiral pyrazole ligand derived from the 3,4,5-trimethyl scaffold could be designed to create a specific chiral pocket around the metal, potentially enabling high enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, or cyclopropanation. nih.govuniversityofgalway.ie However, the development of such chiral ligands from this specific pyrazole remains a synthetic challenge that has yet to be explored in the literature.

Precursor in the Development of Specialized Synthetic Intermediates

While this compound features a fully substituted pyrazole ring, its primary role as a precursor lies in the strategic use of the N-tosyl group. The tosyl group is a robust protecting group for the N-H proton of pyrazoles, which can be synthesized through various methods, including temperature-controlled electrophilic cyclization. nih.gov This protection is advantageous as it provides a stable, easily handled solid that can be used in subsequent synthetic steps where the acidic N-H proton might interfere.

The true value of this compound as a synthetic intermediate is realized upon the removal of the tosyl group. This deprotection step regenerates the 3,4,5-trimethyl-1H-pyrazole, a versatile ligand and building block. Various methods exist for the deprotection of N-tosylated heterocycles, with reagents like cesium carbonate in a mixed solvent system (e.g., THF-MeOH) offering mild and efficient removal of the tosyl group, compatible with a wide range of other functional groups. researchgate.net

Once deprotected, the resulting 3,4,5-trimethyl-1H-pyrazole serves as a key intermediate for constructing more complex molecular architectures. N-unsubstituted pyrazoles are widely used as synthons in the design of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. mdpi.com For example, 5-aminopyrazoles are common precursors for a plethora of fused pyrazoloazines, including pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. mdpi.com Although the subject compound lacks an amino group, the N-H pyrazole core is the fundamental unit for creating polydentate ligands used in coordination chemistry and catalysis.

The synthetic utility can be summarized in a two-step process:

Protection/Stability : The tosylated form provides a stable compound for storage and specific reaction conditions.

Deprotection & Elaboration : Removal of the tosyl group yields 3,4,5-trimethyl-1H-pyrazole, which can then be used to synthesize polydentate ligands or other complex structures. For instance, N-unsubstituted pyrazoles react with reagents like chloroform (B151607) under phase-transfer catalysis to afford tris(pyrazolyl)methanes, which are important scorpionate-type ligands. nih.gov

Contribution to Catalyst Development and Optimization

The pyrazole moiety is a cornerstone in the development of advanced catalytic systems due to its versatile coordination chemistry and electronic properties. Both the N-tosylated compound and its de-tosylated precursor, 3,4,5-trimethyl-1H-pyrazole, contribute to this field in distinct ways.

The incorporation of pyrazole units into solid supports is a key strategy for creating robust and recyclable heterogeneous catalysts. A prominent application is in the construction of Metal-Organic Frameworks (MOFs), where pyrazolate anions serve as rigid and stable linkers between metal nodes. nih.govresearchgate.net The high pKa of pyrazole (19.8) contributes to the formation of exceptionally strong coordination bonds, resulting in MOFs with remarkable chemical and thermal stability. nih.govacs.org

While direct use of this compound in MOF synthesis is not typical due to the bulky, non-linking tosyl group, its deprotected form, 3,4,5-trimethyl-1H-pyrazole, is an ideal candidate for such applications. After deprotonation to the pyrazolate anion, it can be used as a linker to build porous, crystalline frameworks. These pyrazolate-based MOFs often exhibit high catalytic activity and can be recycled multiple times without significant loss of efficiency. acs.org

Several notable examples of pyrazolate-based MOFs demonstrate their catalytic prowess:

PCN-300 : A copper-pyrazolate MOF that acts as an efficient catalyst for dehydrogenative C–O cross-coupling reactions. nih.govacs.org

PCN-1004 : A robust pyrazolate MOF featuring one-dimensional copper-pyrazolate chains that demonstrates exceptional stability and outperforms many homogeneous catalysts in certain transformations. nih.gov

Cobalt-based MOFs : Pyrazolate ligands have been used to construct cobalt(II)-containing MOFs that are stable against hydrolysis and act as biomimetic catalysts for oxidation reactions. researchgate.net

The table below summarizes the performance of representative pyrazolate-based MOFs in heterogeneous catalysis.

| Catalyst | Metal Node | Ligand Type | Reaction Catalyzed | Key Performance Feature |

| PCN-300 | Copper | Porphyrinic Pyrazolate | Dehydrogenative C-O Coupling | High efficiency and stability |

| PCN-624 | Nickel | Fluorinated Porphyrinic Pyrazolate | Fullerene-Anthracene Bisadduct Synthesis | Recyclable over 5 times without significant loss of activity acs.org |

| PCN-1004 | Copper | Porphyrinic Pyrazolate | C-H activation / C-O bond formation | Outperforms homogeneous counterparts; stable in pH 1-14 nih.gov |

| MFU-1 | Cobalt | 1,4-bis[(3,5-dimethyl)pyrazol-4-yl] | Peroxidative Oxidation | Excellent stability against hydrolytic decomposition researchgate.net |

Metal-ligand cooperation is a powerful concept in catalysis where the ligand is not merely a spectator but actively participates in bond activation. Protic, N-unsubstituted pyrazoles are exemplary ligands for this purpose. nih.gov The N-H proton can act as a proton shuttle, hydrogen-bond donor, or be transferred during a catalytic cycle, facilitating reactions that are challenging for the metal center alone. nih.gov

In this context, this compound serves as a protected precursor to the active ligand. The tosyl group blocks the crucial N-H functionality. Upon deprotection, the resulting 3,4,5-trimethyl-1H-pyrazole can be incorporated into ligand scaffolds, particularly pincer-type ligands, which are renowned for their role in cooperative catalysis. nih.govnih.gov Pincer ligands containing pyrazole arms, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, create a well-defined coordination sphere where the pyrazole N-H groups are positioned to interact with substrates bound to the metal center. nih.gov

The coordination chemistry of 3,4,5-trimethyl-1H-pyrazole itself has been studied, confirming its ability to act as an effective ligand. For instance, it forms well-defined complexes with copper(II) salts like CuCl₂ and Cu(NO₃)₂. With CuCl₂, it forms a chloride-bridged dimer, [Cu₂Cl₄(C₆H₁₀N₂)₄], while with Cu(NO₃)₂, it forms a monomeric complex, Cu(C₆H₁₀N₂)₄(H₂O)₂. nih.gov In both cases, the copper center adopts a square-pyramidal geometry, demonstrating the predictable and stable coordination of the trimethylpyrazole ligand. nih.gov This foundational coordination behavior is a prerequisite for its use in more complex catalytic systems where metal-ligand cooperativity is key.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.